molecular formula C6H10O4 B1595313 3-Ethoxy-2-methyl-3-oxopropanoic acid CAS No. 2985-33-3

3-Ethoxy-2-methyl-3-oxopropanoic acid

Cat. No.: B1595313
CAS No.: 2985-33-3
M. Wt: 146.14 g/mol
InChI Key: REGOCDRDNZNRMC-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-3-oxopropanoic acid is an organic compound with the molecular formula C6H10O4. It is a derivative of propanoic acid, featuring an ethoxy group and a methyl group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methyl-3-oxopropanoic acid typically involves the esterification of ethyl acetoacetate with methanol, followed by hydrolysis. The reaction conditions often include the use of acid or base catalysts to facilitate the esterification and hydrolysis processes. The reaction can be summarized as follows:

    Esterification: Ethyl acetoacetate reacts with methanol in the presence of an acid catalyst to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound at a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

3-Ethoxy-2-methyl-3-oxopropanoic acid serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds due to its unique functional groups, which allow for diverse reactivity patterns such as oxidation, reduction, and substitution reactions .

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeProductsCommon Reagents
OxidationCarboxylic acidsPotassium permanganate, chromium trioxide
ReductionAlcohol derivativesSodium borohydride, lithium aluminum hydride
SubstitutionHalogenated derivativesThionyl chloride, phosphorus tribromide

Biological Applications

Research has indicated that this compound may play a role in metabolic pathways and could act as a biomarker in certain biological processes. Its potential therapeutic applications are being explored, particularly in drug development where it acts as a precursor for pharmaceutical compounds .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various compounds, including derivatives of this compound, it was found to exhibit differing levels of cytotoxicity across various cancer cell lines (HepG2, HCT116, RPMI 8226). The half-maximal inhibitory concentration (IC50) values were determined using the Fluorometric Microculture Cytotoxicity Assay (FMCA), showcasing its potential as a therapeutic agent .

Table 2: IC50 Values for Compounds in Different Cell Lines

CompoundHepG2 (nM)HCT116 (nM)RPMI 8226 (nM)
MMAE0.526.50.47
Azastatin-OMe201709.8
Doxorubicin40044049

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as a building block for complex molecules. Its versatility in chemical reactions makes it valuable for synthesizing various industrial products .

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing biochemical reactions within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of 3-Ethoxy-2-methyl-3-oxopropanoic acid.

    Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethoxy group.

    3-Methoxy-2-methyl-3-oxopropanoic acid: Similar structure with a methoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties

Biological Activity

3-Ethoxy-2-methyl-3-oxopropanoic acid (C6H10O4) is an organic compound characterized by the presence of an ethoxy group and a methyl group attached to a central carbon atom. This compound has garnered attention in various scientific fields due to its unique structural properties and potential biological activities.

  • Molecular Formula: C6H10O4
  • CAS Number: 2985-33-3
  • Structural Features: The compound contains an ethoxy group (-OCH2CH3) and a keto group (C=O), which contribute to its reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. Notably, it may act as an inhibitor or activator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Studies have indicated that this compound may possess anticancer properties. It has been observed to inhibit the activity of Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation. This inhibition could potentially lead to reduced tumor growth in various cancer models .

Antimicrobial Properties

In addition to its anticancer effects, the compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit efficacy against certain bacterial strains, although further research is needed to elucidate the precise mechanisms involved .

Case Studies

  • In Vitro Studies on Cancer Cell Lines:
    • Research conducted on human melanoma cells demonstrated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy Testing:
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated notable antibacterial activity, warranting further exploration into its use as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl AcetoacetateSimilar keto structurePrecursor in synthesis
Methyl AcetoacetateMethyl instead of ethoxySimilar biological activities
3-Methoxy-2-methyl-3-oxopropanoic acidMethoxy group instead of ethoxyPotentially similar activities

Properties

IUPAC Name

3-ethoxy-2-methyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGOCDRDNZNRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304412
Record name methylmalonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2985-33-3
Record name 2985-33-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methylmalonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 20.0 g of methylmalonic acid diethyl ester was dissolved in a mixed solution of 30 g of water and 30 g of ethanol. To this solution was added dropwise 9.6 g of 48% aqueous NaOH solution, and the mixture was vigorously stirred at room temperature for 7 hours. After completion of the reaction, the reaction solution was adjusted to pH 3 by the addition of 35% hydrochloric acid and concentrated under reduced pressure. To the residue was added 80 g of water, and the mixture was extracted twice with 40 g of ethyl acetate. The organic layers were combined and concentrated under reduced pressure. To the residue was added 100 g of n-hexane, and the precipitated crystals were collected by filtration. The filtrate was concentrated under reduced pressure to give 16.1 g of methylmalonic acid monoethyl ester.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxy-2-methyl-3-oxopropanoic acid
3-Ethoxy-2-methyl-3-oxopropanoic acid
3-Ethoxy-2-methyl-3-oxopropanoic acid
3-Ethoxy-2-methyl-3-oxopropanoic acid
3-Ethoxy-2-methyl-3-oxopropanoic acid
3-Ethoxy-2-methyl-3-oxopropanoic acid

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